Beta-defensin126

Glycobiology Structural Biology Protein Biochemistry

Beta-defensin 126 (DEFB126) is an atypical, highly glycosylated member of the β-defensin family, classified not by its antimicrobial role but by its critical, non-redundant function in male reproduction. Unlike typical β-defensins such as HBD-1, which are small (~3.9 kDa) antimicrobial peptides, DEFB126 is a 34-36 kDa glycoprotein.

Molecular Formula
Molecular Weight
Cat. No. B1578024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeta-defensin126
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beta-Defensin 126 (DEFB126): A Procurement Guide to a Unique, Multifunctional Glycoprotein Distinct from Canonical Antimicrobial Beta-Defensins


Beta-defensin 126 (DEFB126) is an atypical, highly glycosylated member of the β-defensin family, classified not by its antimicrobial role but by its critical, non-redundant function in male reproduction [1]. Unlike typical β-defensins such as HBD-1, which are small (~3.9 kDa) antimicrobial peptides, DEFB126 is a 34-36 kDa glycoprotein [2]. Its structure features a conserved β-defensin core and a unique, extended C-terminal tail heavily modified with O-linked oligosaccharides, enabling it to form the primary component of the sperm glycocalyx [1]. This structural specialization is directly linked to its dual role in facilitating sperm transport through the female reproductive tract and protecting sperm from immune detection, a function that fundamentally distinguishes it from other defensins [1].

Why DEFB126 Cannot Be Substituted with a Generic Antimicrobial Beta-Defensin in Reproductive Research and Applications


Generic substitution of DEFB126 with other β-defensins (e.g., HBD-1/DEFB1, HBD-2/DEFB4, or even the closely related epididymal DEFB120) fails due to its unique structure-function relationship that is essential for fertility. Most β-defensins are small, non-glycosylated peptides specialized for direct antimicrobial activity [1]. While DEFB126 possesses an antimicrobial core, its primary, non-redundant physiological role is to form the sperm surface glycocalyx, a function dependent on its massive, extended C-terminal tail containing ~40% threonine and serine residues that are sites for O-linked glycosylation [2]. This heavy glycosylation, which accounts for over 70% of its molecular mass, creates a negative surface charge critical for sperm transport and immune evasion—functions that a small, unglycosylated β-defensin cannot replicate [2]. For instance, the related epididymal defensin DEFB120 shows broad antimicrobial activity but lacks this critical sperm motility-enhancing function [3]. Therefore, in any application targeting sperm maturation, immune evasion, or glycocalyx function, no other β-defensin can serve as a functional analog of DEFB126.

Quantitative Evidence Guide for the Differentiated Procurement of DEFB126


Structural Divergence of DEFB126 from Canonical Beta-Defensins

DEFB126 is structurally distinct from canonical antimicrobial β-defensins, an important consideration for experimental design. Its observed molecular mass is 34-36 kDa, with the carbohydrate component accounting for the vast majority of its size. Enzymatic deglycosylation reduces the apparent molecular weight to 10 kDa, confirming that over 70% of its mass is attributable to its unique O-linked oligosaccharides [1]. In contrast, a prototypical β-defensin like human β-defensin 1 (HBD-1/DEFB1) is a small, non-glycosylated peptide with a molecular weight of only 3.9 kDa [2]. This near 9-fold difference in mass underscores the profound structural divergence, making DEFB126 a distinct chemical entity rather than a simple functional analog.

Glycobiology Structural Biology Protein Biochemistry

DEFB126 Function is Essential for Enhancing Sperm Motility

Full-length, properly folded DEFB126 has a direct and quantifiable effect on sperm motility, a function that is abrogated in mutated forms linked to infertility. In a co-culture system with immature testicular spermatozoa, full-length recombinant DEFB126 increased sperm motility by 15% [1]. This effect was completely lost when sperm were incubated with DEFB126 proteins carrying deletion mutations found in infertile men; these mutated forms resulted in no increase in sperm motility [1]. A related epididymal β-defensin, DEFB120, while showing antimicrobial effects, has not been demonstrated to enhance sperm motility [2].

Reproductive Biology Andrology Sperm Maturation

DEFB126 Deficiency Causes a Quantifiable, Profound Defect in Sperm Mucus Penetration

The presence of functional DEFB126 is critical for sperm to penetrate cervical mucus, a key step in fertilization. Sperm from men homozygous for a 2-nucleotide deletion (del/del) in the DEFB126 gene, which leads to an altered and dysfunctional glycocalyx, exhibited an 84% reduction in their ability to penetrate a hyaluronic acid gel (a surrogate for cervical mucus) compared to sperm from men with other genotypes [1]. This profound functional defect was directly attributed to the loss of DEFB126's glycosylation-dependent surface properties, not to changes in sperm motility or morphology [1]. A prospective cohort study confirmed the biological significance, showing that couples where the male partner had the del/del genotype had only 60% of the odds of achieving pregnancy (OR=0.6) compared to couples where the male partner had other genotypes [2].

Fertility Male Infertility Diagnostics

The Conserved Core of DEFB126 is a Potent Inhibitor of LPS-Mediated Inflammation

The conserved β-defensin core of DEFB126, independent of its glycosylated tail, possesses potent anti-inflammatory activity, adding a distinct functional module not found in many canonical β-defensins. In a murine macrophage cell line (RAW 264.7), the DEFB126 core peptide demonstrated high potency for binding and neutralizing lipopolysaccharide (LPS), leading to a downstream down-regulation of mRNA expression of key pro-inflammatory cytokines including IL-1β, IL-6, and TNF-α [1]. It simultaneously decreased the secretion of IL-6 and TNF-α by blocking the LPS-induced p42/44 and p38 MAPK signaling pathways [1]. While HBD-3 also possesses LPS-neutralizing capability, DEFB126's activity is structurally localized to its core, uncoupled from its dominant reproductive function, making it a modular target for anti-inflammatory drug design [2].

Immunology Anti-inflammatory Research Innate Immunity

Distinct Genetic Architecture and Clinical Significance Differentiates DEFB126 from Other Epididymal Defensins

Specific frame-shift polymorphisms in the DEFB126 gene are directly and quantitatively associated with male infertility, a level of clinical validation absent for most other β-defensins. A 4-nucleotide deletion (rs11467497) leads to a premature stop codon and a truncated protein, resulting in sperm with no detectable DEFB126 protein expression [1]. This mutation was significantly associated with male infertility and higher numbers of round cells in infertile men [1]. Another study on idiopathic asthenozoospermia confirmed that this deletion (rs11467497) is a high-risk genetic factor, alongside other damaging missense mutations (c.152T>C and c.227A>G) that alter protein stability and post-translational modification sites [2]. These strong, protein-disrupting genetic associations provide a validated link from genotype to protein deficiency to clinical phenotype that is unique to DEFB126 among epididymis-specific β-defensins.

Genetics Molecular Diagnostics Personalized Medicine

High-Value Application Scenarios for DEFB126 Based on Quantitative Evidence


Development of Male Fertility Diagnostics and Companion Diagnostics

The genetic data directly linking specific DEFB126 polymorphisms to a quantifiable decrease in fertility (OR=0.6 for pregnancy, 84% reduction in mucus penetration) makes it an ideal biomarker. Procurement of DEFB126 protein and genetic assays can support the development of diagnostic panels to identify men with subfertility caused by this specific deficiency, especially in cases of unexplained infertility [1]. The absence of a comparable diagnostic link for other β-defensins ensures DEFB126's proprietary value in this space [2].

Enhancing In Vitro Sperm Maturation Media for Assisted Reproductive Technology (ART)

The demonstrated ability of recombinant full-length DEFB126 to increase sperm motility by 15% in co-culture systems positions it as a critical supplement for in vitro sperm maturation protocols [1]. This is particularly relevant for patients with non-obstructive azoospermia where immature testicular sperm are retrieved. The fact that mutated forms of the protein fail to achieve this effect underscores the necessity of sourcing the verified, wild-type DEFB126 for any effective therapeutic application, giving it a clear advantage over other non-functional defensins [1].

Investigating Sperm Glycocalyx Biology and Immune Evasion

With over 70% of its molecular mass being a unique, O-linked carbohydrate structure, DEFB126 is the definitive model for studying the sperm glycocalyx [1]. Its role in creating a negative surface charge for immune evasion and transport cannot be modeled by unglycosylated defensins like HBD-1. Procurement of the fully glycosylated protein is essential for experiments investigating how sperm interact with the female reproductive tract and evade the immune system, a research area entirely inaccessible with canonical small defensins [1].

Dual-Action Anti-Inflammatory and Host Defense Peptide Design

The conserved defensin core of DEFB126 is a potent, modular inhibitor of LPS-mediated inflammation, capable of down-regulating key cytokines like IL-6 and TNF-α while also possessing intracellular regulatory functions [1]. This allows researchers to procure the core peptide as a scaffold for designing novel hybrid anti-inflammatory peptides, distinct from defensins like HBD-3 whose function is primarily antimicrobial. The hybrid peptide DTP, which combines the DEFB126 core with thymopentin, has already demonstrated this potential with quantifiable LPS-neutralizing activity [2].

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